molecular formula C23H29ClN2O2 B11022847 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone

Cat. No.: B11022847
M. Wt: 400.9 g/mol
InChI Key: LQHZVMOIJOQVTA-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone ( 1435996-75-0) is a chemical compound with the molecular formula C23H29ClN2O2 and a molecular weight of 400.9 g/mol . This synthetic intermediate features a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, a structural motif found in various pharmacologically active compounds and fine chemicals . Its molecular architecture, which combines a hydroxypiperidine group with pyrrole and cyclohexyl elements, makes it a versatile building block for medicinal chemistry and drug discovery research . Researchers can utilize this compound in the synthesis and exploration of novel molecules, particularly in developing structure-activity relationships (SAR). It is supplied as a high-purity material for laboratory research applications. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with safe laboratory practices.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1-pyrrol-1-ylcyclohexyl)ethanone

InChI

InChI=1S/C23H29ClN2O2/c24-20-8-6-19(7-9-20)23(28)12-16-25(17-13-23)21(27)18-22(10-2-1-3-11-22)26-14-4-5-15-26/h4-9,14-15,28H,1-3,10-13,16-18H2

InChI Key

LQHZVMOIJOQVTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation and Functionalization

The piperidine core is synthesized via Mannich reactions or cyclization of aminoketones . A representative approach involves:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine synthesis :

    • Starting material : 4-Chlorobenzaldehyde reacts with ammonium acetate and ethyl acetoacetate in ethanol under reflux to form a β-enamino ketone intermediate.

    • Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., HCl/EtOH) to yield 4-(4-chlorophenyl)piperidin-4-ol.

    • Key parameters : Yield optimization (70–85%) requires precise control of stoichiometry (1:1.2 molar ratio of aldehyde to ammonium acetate) and reaction time (12–24 hours).

StepReagents/ConditionsYieldKey Observations
Piperidine synthesis4-Chlorobenzaldehyde, NH₄OAc, EtOH, reflux78%Acidic workup critical for cyclization
Ethanone couplingChloroacetyl chloride, DCM, 0°C65%Exothermic reaction; requires slow addition
Friedel-Crafts alkylationAlCl₃, DCM, rt58%Moisture-sensitive conditions

Key Intermediates and Their Preparation

1-(1H-Pyrrol-1-yl)cyclohexane

  • Synthesis : Cyclohexanol is converted to cyclohexyl bromide using PBr₃, followed by nucleophilic substitution with pyrrole in DMF (K₂CO₃, 12 hours, 70°C).

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 8:2) achieves >95% purity.

Chloroacetylpiperidine Derivative

  • Optimization : Excess chloroacetyl chloride (1.5 eq.) improves yields but risks di-substitution. Quenching with ice-water minimizes by-products.

Alternative Routes and Optimization Strategies

Reductive Amination Approach

  • Step 1 : Condensation of 4-(4-chlorophenyl)piperidin-4-ol with 2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetaldehyde using NaBH₃CN in MeOH.

  • Advantages : Higher selectivity (82% yield) and milder conditions compared to Friedel-Crafts.

Microwave-Assisted Synthesis

  • Conditions : Reactions conducted in a microwave reactor (150°C, 30 minutes) reduce time by 75% while maintaining yields (~70%).

Analytical Characterization

Spectroscopic Validation

  • NMR : ¹H NMR (CDCl₃) signals at δ 7.25–7.40 (chlorophenyl aromatic protons), δ 4.10 (piperidine -OH), and δ 6.70 (pyrrole protons).

  • LC-MS : [M+H]⁺ peak at m/z 401.2 confirms molecular weight.

Purity Assessment

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) shows >98% purity at 254 nm.

Challenges and Mitigation Strategies

By-Product Formation

  • Di-substitution : Occurs during chloroacetyl chloride addition if stoichiometry exceeds 1:1. Mitigated by dropwise addition at low temperatures.

  • Oxidation : Piperidine -OH group may oxidize; use of inert atmosphere (N₂/Ar) and antioxidants (BHT) is recommended.

Scalability Issues

  • Solvent choice : Replacing DCM with toluene improves safety and cost-efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may produce an alcohol.

Scientific Research Applications

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Use Reference
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone Not explicitly given ~420–450* Piperidine (4-Cl-Ph, -OH), ethanone, cyclohexyl-pyrrole Inferred: Antimicrobial/CNS modulation
1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone C12H10ClNO 219.67 Ethanone core with 4-Cl-Ph and pyrrole Precursor for antifungal econazole analogs
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethanone C22H21ClN4O3 424.88 Piperidine-pyrazole, 4-Cl-Ph, ethanone Pharmaceutical research (unspecified)
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone C16H18ClN3O2 319.78 Piperidine (3-Cl-pyridinyl), ethanone, pyrrole Structural analog (no activity reported)
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone C23H23ClN2O3 428.90 Piperidine (4-Cl-Ph, -OH), methanone, indole-methoxyethyl Structural analog (no activity reported)

*Estimated based on analogs in .

Key Observations:

  • Piperidine Modifications: The hydroxyl and 4-chlorophenyl substitutions on the piperidine ring (as in the target compound) are shared with [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone , suggesting enhanced solubility and receptor binding compared to non-hydroxylated analogs.
  • Molecular Weight : The target compound’s higher molecular weight (~420–450) compared to simpler analogs (e.g., 319.78 in ) may influence pharmacokinetics, such as blood-brain barrier penetration.

Biological Activity

The compound 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone is a derivative of piperidine and has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26ClN2OC_{21}H_{26}ClN_2O, with a molecular weight of approximately 375.86 g/mol. The structure features a piperidine ring substituted with a chlorophenyl group and a pyrrole group, which are critical for its biological activity.

Antipsychotic Properties

Research indicates that the compound exhibits antipsychotic properties similar to those of haloperidol, a well-known antipsychotic medication. Its mechanism involves antagonism at dopamine D2 receptors, which is crucial for managing symptoms of schizophrenia and other psychotic disorders. The structural similarity to haloperidol suggests that it may also influence serotonin receptors, contributing to its efficacy in treating mood disorders.

Neuroprotective Effects

Studies have demonstrated that compounds structurally related to this piperidine derivative can exert neuroprotective effects. For instance, they have been shown to protect against oxidative stress-induced apoptosis in neuronal cell lines. This activity is likely mediated through the modulation of intracellular signaling pathways, including those involving caspases and MAPK pathways .

Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties. In vivo models have shown that it can reduce pain responses in animal models, potentially through central nervous system mechanisms that involve modulation of pain pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Chlorophenyl Substitution: The presence of the chlorophenyl group enhances binding affinity to dopamine receptors.
  • Hydroxypiperidine Moiety: This functional group contributes to the overall stability and bioavailability of the compound.
  • Pyrrole Ring Influence: The inclusion of the pyrrole ring is associated with enhanced neuroactivity and potential interactions with other neurotransmitter systems.

Case Study 1: Neuroprotective Effects in Parkinson's Disease

A study investigated the effects of similar piperidine derivatives on motor symptoms in Parkinson's disease models. Results indicated that these compounds could improve motor function and reduce neurodegeneration markers, suggesting a potential therapeutic role in neurodegenerative disorders .

Case Study 2: Analgesic Efficacy

In a controlled trial using animal models, the compound demonstrated significant analgesic effects comparable to established analgesics. Behavioral assays indicated reduced sensitivity to pain stimuli, supporting its potential use in pain management therapies.

Data Tables

Property Value
Molecular FormulaC21H26ClN2O
Molecular Weight375.86 g/mol
Antipsychotic ActivityD2 receptor antagonist
Neuroprotective EffectsYes
Analgesic ActivityYes
Study Findings
Neuroprotective EffectsImproved motor functions
Analgesic EfficacyReduced pain sensitivity

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., hydroxyl group at C4 of piperidine, pyrrole-cyclohexyl linkage) .
  • Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., [M+H]⁺ peak at m/z 455.2312) .
  • X-ray Crystallography : Single-crystal analysis for absolute configuration validation, requiring SHELXL refinement (R-factor <0.05) .

How can computational methods predict the compound’s biological activity?

Q. Basic Research Focus

  • Density Functional Theory (DFT) : Calculation of electron density maps (e.g., using B3LYP/6-31G* basis set) to identify reactive sites for potential protein interactions .
  • Molecular Docking : Software like AutoDock Vina to simulate binding to targets (e.g., dopamine receptors), with scoring functions (ΔG < -8 kcal/mol) indicating strong affinity .
  • ADMET Prediction : Tools like SwissADME to assess pharmacokinetics (e.g., LogP ~3.2, moderate blood-brain barrier permeability) .

What advanced strategies resolve crystallographic data discrepancies?

Q. Advanced Research Focus

  • SHELX Refinement : Use of twin refinement and HKLF5 format for handling twinned crystals. Example: Adjusting the BASF parameter to correct for pseudo-merohedral twinning in monoclinic systems .
  • Electron Density Maps : Analyze residual peaks (>0.3 e⁻/ų) to identify disordered solvent molecules or hydrogen bonding ambiguities .
  • Validation Tools : PLATON’s ADDSYM to detect missed symmetry, critical for space group assignment (e.g., distinguishing P2₁/c vs. C2/c) .

How are structure-activity relationships (SAR) explored for analogs?

Advanced Research Focus
SAR studies compare structural analogs to identify pharmacophoric elements:

Analog Modification Biological Activity
JNJ-42048232 Pyrimidine instead of pyrroleEnhanced kinase inhibition (IC₅₀: 12 nM)
Compound B Fluorophenyl substitutionAnticancer activity (EC₅₀: 8 µM)
Target CompoundPyrrole-cyclohexyl groupPredicted neuroprotective effects

What methodologies elucidate interactions with biological targets?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on CM5 chips; measure binding kinetics (kₐ: ~10⁵ M⁻¹s⁻¹, kd: ~10⁻³ s⁻¹) .
  • Isothermal Titration Calorimetry (ITC) : Direct measurement of binding enthalpy (ΔH: -15 kcal/mol) and stoichiometry (n=1:1) .
  • Cryo-EM : Resolve ligand-bound receptor structures at 2.8 Å resolution to identify allosteric binding pockets .

How are contradictions between computational and experimental data resolved?

Q. Advanced Research Focus

  • Energy Decomposition Analysis (EDA) : Partition DFT-calculated binding energies into electrostatic, dispersion, and exchange components to reconcile discrepancies with SPR results .
  • MD Simulations : 100-ns trajectories (AMBER force field) to assess conformational stability of docked poses vs. crystallographic data .
  • Statistical Validation : Use of Bland-Altman plots to quantify systematic errors between predicted and observed IC₅₀ values .

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